Product packaging for 5-Ethylbarbituric acid(Cat. No.:CAS No. 2518-72-1)

5-Ethylbarbituric acid

Cat. No.: B050953
CAS No.: 2518-72-1
M. Wt: 156.14 g/mol
InChI Key: FMTLDVACNZDTQL-UHFFFAOYSA-N
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Description

5-Ethylbarbituric acid is a core barbiturate derivative of significant interest in pharmacological and biochemical research. This compound serves as a crucial precursor and model structure for studying the structure-activity relationships of barbiturates, a class of drugs known for their central nervous system (CNS) depressant effects. Its primary research value lies in its ability to act as a foundational scaffold for synthesizing more complex analogs, enabling investigations into the molecular interactions at GABA-A receptors in the brain. Researchers utilize this compound to explore the mechanisms underlying sedation, anesthesia, and anticonvulsant activity, providing valuable insights into neurochemical pathways and receptor pharmacology. Furthermore, its well-defined structure makes it an excellent standard for analytical chemistry, including method development and calibration in techniques such as HPLC and mass spectrometry. This high-purity reagent is essential for advancing studies in medicinal chemistry, neuropharmacology, and the development of novel therapeutic agents, offering a critical tool for scientific discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B050953 5-Ethylbarbituric acid CAS No. 2518-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C6H8N2O3/c1-2-3-4(9)7-6(11)8-5(3)10/h3H,2H2,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FMTLDVACNZDTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90179850
Record name 5-Ethylbarbituric acid
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2518-72-1
Record name 5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5-Ethylbarbituric acid
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Synthetic Methodologies and Chemical Transformations of 5 Ethylbarbituric Acid

Classical and Contemporary Synthetic Routes to 5-Ethylbarbituric Acid Derivatives

The synthesis of barbiturates, first accomplished by Adolf von Baeyer in 1864, has evolved significantly. mdpi.com While classical methods remain relevant, contemporary approaches focus on improving efficiency, yield, and environmental impact.

Condensation reactions are fundamental to the creation of the barbiturate (B1230296) ring system. ijrpr.com The most common approach involves the condensation of a malonic acid derivative with urea (B33335) or a urea derivative. mdpi.comgatech.edu For 5-substituted barbiturates like this compound, an appropriately substituted diethyl malonate is typically used as the starting material. gatech.edu

The Knoevenagel condensation is a key reaction for the synthesis and modification of barbiturate compounds. mdpi.comtifr.res.in This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as barbituric acid itself, to a carbonyl group, which is then followed by the elimination of a water molecule. tifr.res.in This method is widely used to produce 5-arylidene barbituric acid derivatives. mdpi.com Various catalysts, including natural, biodegradable options like chitosan-SO3H, have been employed to improve the efficiency of these reactions, often under solvent-free conditions. tandfonline.com Microwave irradiation has also been utilized to accelerate the condensation of barbituric acid with aldehydes, with studies showing that a mixture of KSF clay and NaCl can significantly increase yields. tandfonline.com

The Claisen condensation is another important C-C bond-forming reaction used in the synthesis of barbiturates, particularly in forming the core structure by creating β-keto esters, which are valuable intermediates. ijrpr.com

Summary of Condensation Reactions in Barbiturate Synthesis
Reaction TypeReactantsKey FeaturesReference
Standard CondensationSubstituted Malonic Ester + UreaClassical route for 5,5-disubstituted barbiturates. gatech.edu
Knoevenagel CondensationBarbituric Acid + AldehydesForms 5-arylidene derivatives; can be catalyzed by various agents including under microwave or solvent-free conditions. mdpi.comtandfonline.comtandfonline.com
Claisen CondensationTwo Esters or Ester + Carbonyl CompoundKey reaction for producing β-keto esters as intermediates for the core barbiturate structure. ijrpr.com

The choice of solvent can significantly influence the outcome of barbiturate synthesis, affecting both the reaction rate and the final yield. Research has shown that for certain Knoevenagel condensation reactions, solvent-free conditions can be superior to using solvents. For instance, in the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) based barbiturates, a solvent-free reaction at 60°C yielded 96% of the product in just 20 minutes, outperforming reactions in ethanol, methanol, and water. tandfonline.com The absence of a solvent can eliminate dilution effects and allow the activation energy to be directly supplied to the reactants, potentially improving catalytic activity. tandfonline.com

In other systems, such as the three-component synthesis of spiro-pyrimidinones-barbituric acid derivatives, solvent-free conditions at 150°C also provided the best results, yielding a good amount of the desired product in 15 minutes. nih.gov The study compared various solvents, demonstrating the superior efficiency of the solvent-free approach. nih.gov The solvatochromism of barbiturate dyes has also been studied to understand how solvent polarity and interactions (dipolarity/polarizability) affect the electronic structure of these molecules. researchgate.net

Effect of Solvent on Yield for Chitosan-SO3H Catalyzed Barbiturate Synthesis tandfonline.com
SolventTemperatureTimeYield
EthanolReflux1.0 h69%
MethanolReflux1.3 h64%
WaterReflux1.1 h67%
Solvent-free60 °C20 min96%

Advanced Derivatization Strategies for Novel this compound Analogues

The pharmacological effects of barbiturates are heavily dependent on the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com This has driven extensive research into advanced derivatization strategies to create novel analogues.

Introducing amine functionalities at the C-5 position is a strategy to develop new barbituric acid derivatives. gatech.edu One approach involves the synthesis of a 5-bromo derivative, which can then undergo nucleophilic substitution with various amines. gatech.edugatech.edu However, the success of this reaction can be influenced by factors such as steric hindrance around the nitrogen atom of the amine and the potential for oxidation of the amine itself. gatech.edu For example, reactions with phenothiazine (B1677639) failed, likely due to the irreversible oxidation of the phenothiazine ring. gatech.edu

The Mannich reaction is another method used to introduce aminomethyl groups. While this reaction often occurs at the N-H positions of the barbituric acid ring, it can also be used to create 5-alkyl-5-aminomethyl derivatives. znaturforsch.com For instance, this compound can yield an N,C-bis(piperidinomethyl) derivative through aminomethylation with formaldehyde (B43269) and piperidine. znaturforsch.com

Halogenation of the C-5 position is a common and effective strategy for creating a reactive intermediate that can be further functionalized. The bromination of 5-phenylbarbituric acid has been accomplished using bromine water in an aqueous sodium hydroxide (B78521) solution. gatech.edugatech.edu The resulting 5-bromo-5-phenylbarbituric acid can then react with various amines, typically in a solvent like methanol, to replace the bromine atom and form uramil (B86671) derivatives. gatech.edu

Similarly, this compound can be chlorinated to produce 2,4,6-trichloro-5-ethylpyrimidine. This trichloro-derivative is highly reactive, with three electrophilic centers that allow for sequential nucleophilic substitution reactions with amines or alcohols. This chlorination step is considered a robust and scalable method for producing intermediates for further synthesis.

The double functionalization capability of the C-5 position allows for the construction of spiro-compounds, which are multi-cyclic systems linked by a single carbon atom. researchgate.netresearchgate.net These rigid, three-dimensional structures are of significant interest in medicinal chemistry. dntb.gov.ua

Spiro-barbiturates can be synthesized through multi-component reactions. For example, spiro-pyrimidinones-barbituric acid derivatives have been synthesized via a one-pot, three-component Biginelli-like reaction involving barbituric acid, an aromatic aldehyde, and urea or thiourea. nih.gov Similarly, spirooxindole-barbituric acid derivatives can be formed through a Knoevenagel condensation. mdpi.com The synthesis of spiro-analogues of 5-benzyl-5-ethyl barbituric acid has also been reported, highlighting the direct application of this strategy to derivatives of this compound. nih.gov These spirocyclic structures create more rigid architectures compared to their non-spiro counterparts, which can be a key factor in their biological activity. researchgate.netdntb.gov.ua

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nl this compound, with its reactive methylene group and amide functionalities, serves as a valuable building block in such reactions, leading to a wide array of heterocyclic scaffolds.

One prominent application is in Mannich-type reactions. For instance, this compound can undergo aminomethylation with formaldehyde and a secondary amine like piperidine. znaturforsch.comresearchgate.net This reaction can lead to substitution at both a nitrogen atom and the C5 position, yielding N,C-bis(piperidinomethyl) derivatives. znaturforsch.com The reaction demonstrates the dual reactivity of the barbiturate ring, participating as both a nucleophile at the nitrogen and an active methylene component.

The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones (DHPMs), and related condensations also utilize barbiturates. While the archetypal reaction involves urea, an aldehyde, and a β-dicarbonyl compound, variations using barbituric acid derivatives are well-documented. znaturforsch.com These reactions typically proceed through an initial Knoevenagel condensation between the aldehyde and the barbiturate, followed by Michael addition and cyclization, generating complex fused pyrimidine systems. znaturforsch.com

Another significant class of MCRs involves the reaction of barbiturates, aldehydes, and other components like malononitrile (B47326) or isocyanides. These reactions often lead to the formation of spirocyclic compounds or fused pyranopyrimidine systems. researchgate.net For example, the one-pot condensation of N,N'-dimethylbarbituric acid, an aldehyde, and an isocyanide can afford furopyrimidinone scaffolds. znaturforsch.com The reactivity of this compound is analogous, providing access to similarly complex structures with an ethyl group at the 5-position.

The table below summarizes representative multicomponent reactions involving barbituric acid derivatives, illustrating the potential for scaffold diversification.

Table 1: Examples of Multicomponent Reactions for Scaffold Diversification

Reaction Type Reactants (Illustrative) Resulting Scaffold Reference
Mannich Reaction This compound, Formaldehyde, Piperidine N,C-bis(piperidinomethyl)barbiturate znaturforsch.comresearchgate.net
Biginelli-like Reaction Barbituric acid, Aldehyde, Urea/Thiourea Pyrimido[4,5-d]pyrimidine derivatives znaturforsch.com
Knoevenagel-Michael Cascade Barbituric acid, Aldehyde, Malononitrile Spiro[pyrimidine-pyran] systems znaturforsch.com

Stereoselective Synthesis and Enantiomeric Separations of Chiral Derivatives

The introduction of a second, different substituent at the C5 position of this compound creates a chiral center. The synthesis and separation of the resulting enantiomers are crucial, as different stereoisomers can exhibit distinct biological activities.

Stereoselective Synthesis: The development of methods to synthesize one enantiomer in excess, known as asymmetric or stereoselective synthesis, is a key area of research. For barbituric acid derivatives, this often involves metal-catalyzed or organocatalytic approaches.

Pioneering work in the 1990s demonstrated the potential for stereoselective synthesis through the palladium-catalyzed allylation of non-symmetrical barbituric acid derivatives. mdpi.com Using chiral phosphine (B1218219) ligands, researchers were able to achieve modest enantiomeric excesses (ee) in the formation of an all-carbon tetrasubstituted stereocenter at the C5 position. mdpi.com Subsequent developments have focused on more effective catalysts, including chiral thiosquaramides, which act as bifunctional organocatalysts to promote enantioselective Michael additions to compounds like β-nitro olefins, albeit with N,N'-disubstituted barbituric acids. mdpi.com The principles of these catalytic systems are applicable to the stereoselective functionalization of this compound.

Enantiomeric Separations: Given that many syntheses produce racemic mixtures, the separation of enantiomers (resolution) is essential. Chromatographic techniques are the most powerful methods for this purpose. semanticscholar.org

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used. semanticscholar.org These methods rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus enabling their separation.

For N-alkylated derivatives of this compound, enantioselective GC using a permethylated β-cyclodextrin-based CSP (C11-Chirasil-Dex) has proven effective, achieving baseline resolution of the enantiomers. semanticscholar.org

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. utm.mx Using cyclodextrins (CDs) as chiral selectors in the running buffer, enantiomers of chiral barbiturates can be separated. The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different mobilities in the electric field. utm.mx For instance, α- and β-cyclodextrins have been successfully used to separate the enantiomers of various barbiturates. utm.mx The choice of CD and its concentration are critical parameters affecting the resolution. utm.mx

Table 2: Techniques for Enantiomeric Separation of Chiral Barbiturate Derivatives

Technique Chiral Selector / Stationary Phase Analyte Example Reference
Gas Chromatography (GC) C11-Chirasil-Dex (permethylated β-cyclodextrin) 1,5-dimethyl-5-ethyl barbituric acid semanticscholar.org
Capillary Electrophoresis (CE) α-Cyclodextrin or β-Cyclodextrin in run buffer Thiopental (B1682321), Cyclobarbital utm.mx

Mechanistic Studies of this compound Chemical Reactivity

Understanding the reaction mechanisms of this compound is fundamental to controlling its transformations and designing new synthetic routes. The acidity of the protons at the C5 position (pKa ≈ 7.5–10) is central to its reactivity, particularly in condensation and ring-opening reactions. utm.mx

Knoevenagel Condensation Pathways for 5-Ylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds, involving the reaction of an active methylene compound with an aldehyde or ketone. researchgate.netresearchgate.net this compound serves as a potent active methylene component in this reaction, leading to the formation of 5-ylidene derivatives. researchgate.net

The mechanism is typically catalyzed by a base or an acid.

Base Catalysis: A base (e.g., piperidine, pyridine) abstracts a proton from the C5 position of this compound, forming a resonance-stabilized carbanion (enolate). This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde, creating a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product, the 5-ylidene derivative. researchgate.net

Acid Catalysis: An acid catalyst (e.g., boric acid, Lewis acids) activates the aldehyde by protonating its carbonyl oxygen, making it more electrophilic. sciforum.net The neutral, enol form of the barbituric acid can then act as the nucleophile. The reaction proceeds through intermediates similar to the base-catalyzed pathway, ultimately leading to dehydration and formation of the C=C double bond. researchgate.netsciforum.net

Studies have shown that catalysts with both acidic and basic sites can be particularly effective, facilitating both the enolization of the barbiturate and the activation of the aldehyde. researchgate.netrsc.org

Ring Transformation and Cleavage Reactions

The pyrimidine ring of this compound, while generally stable, can undergo cleavage or transformation under certain conditions, most notably through hydrolysis. The stability of the barbiturate ring is highly dependent on pH.

Under strong alkaline conditions, the barbiturate ring is susceptible to hydrolytic cleavage. The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (typically at C2, C4, or C6). This leads to the opening of the pyrimidine ring to form an intermediate malonuric acid derivative. Further hydrolysis can break down this intermediate into simpler components, such as ethylmalonic acid and urea. The presence of substituents at the N1 and N3 positions can influence the rate and pathway of this degradation. The lability of the ring under these conditions is a critical factor in the compound's environmental fate and metabolic pathways.

Conversely, under specific synthetic conditions, the barbiturate ring can be used as a precursor for other heterocyclic systems. These transformations often involve initial reactions at the C5 position, followed by intramolecular cyclizations that may or may not involve ring opening and re-closure, leading to more complex fused or spirocyclic structures. Electrocatalytic methods, for instance, can be used to generate intermediates from barbiturates that cyclize into novel scaffolds like spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. mdpi.com

Structural Elucidation and Conformational Analysis of 5 Ethylbarbituric Acid Systems

X-ray Crystallographic Studies of 5-Ethylbarbituric Acid Polymorphs

The solid-state structure of this compound (EBA) is not singular; the compound exhibits polymorphism, meaning it can exist in more than one crystal form. X-ray crystallography has been instrumental in revealing the distinct spatial arrangements of molecules in these different crystalline lattices.

Determination of Monoclinic and Triclinic Crystal Structures

Research has identified and characterized two polymorphs of this compound: a monoclinic form and a triclinic form. iucr.org The monoclinic form, with a melting point of 194-196°C, crystallizes in the space group P2₁/c. iucr.org In contrast, the triclinic form has a lower melting point of 142-145°C and its crystal data suggest a space group of either P1 or P1̅. iucr.org

The crystallographic data for these two forms are summarized in the table below, highlighting the differences in their unit cell dimensions and crystal systems.

Crystal FormSystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Molecules per Cell (Z)
Monoclinic (I)MonoclinicP2₁/c11.1516.8389.5369092.35904
Triclinic (II)TriclinicP1 or P1̅6.0185.34412.12193.63105.7094.322

Table 1: Crystallographic data for the monoclinic and triclinic polymorphs of this compound. iucr.org

Analysis of Barbiturate (B1230296) Ring Conformations and Distortions

The six-membered barbiturate ring is not perfectly flat. In the monoclinic form of this compound, the ring adopts a "flap" conformation. iucr.org This distortion involves the C(5) atom, to which the ethyl group is attached, being displaced from the plane formed by the other atoms of the ring. iucr.org This type of conformation is also observed in other barbiturate derivatives, such as 5-hydroxy-5-ethylbarbituric acid. iucr.org

The ethyl group attached to the C(5) atom in the monoclinic form of EBA is in an equatorial position. iucr.org The degree of puckering in the ring is a critical conformational parameter and can be influenced by the nature and orientation of the substituents at the C(5) position. In 5,5-disubstituted barbituric acids, for instance, a C5-endo envelope conformation is often the most stable, minimizing repulsive interactions between the axial substituent and the pyrimidine (B1678525) ring. mdpi.com

Characterization of Intermolecular Hydrogen Bonding Networks in Solid State

The solid-state structure of this compound is heavily influenced by a network of intermolecular hydrogen bonds. In the monoclinic form, all the N-H hydrogen bond donors participate in hydrogen bonding. iucr.org However, a notable feature is that the acidic hydrogen atom at the C(5) position does not form a hydrogen bond. iucr.org

Polymorphism and Crystal Packing Relationships in Substituted Barbiturates

The study of this compound provides a foundation for understanding the broader principles of polymorphism and crystal packing in the larger family of substituted barbiturates. The nature of the substituents at the C(5) position significantly impacts the resulting crystal structures and their supramolecular organization.

Comparative Analysis of Crystal Forms (e.g., Alkyl-Substituted Derivatives)

Comparing the crystal structures of various 5,5-disubstituted barbiturates reveals distinct packing motifs. For example, 5-butyl-5-ethylbarbituric acid (butobarbitone) undergoes a phase transition upon cooling, changing from the C2/c space group at room temperature to P2₁/n at 120 K. iucr.orgnih.gov At the lower temperature, there are two crystallographically independent molecules in the asymmetric unit which form an infinite hydrogen-bonded ribbon. iucr.org

In the case of 5-cyclohexyl-5-ethylbarbituric acid, two polymorphs have been identified. nih.gov One form exhibits a hydrogen-bonded layer structure with a 3-connected net of the hcb topology, containing rings that connect six molecules (R⁶₆(28)) and rings that link two molecules (R²₂(8)). nih.gov The other polymorph displays hydrogen-bonded looped chains where adjacent molecules are connected by two different R²₂(8) rings. nih.gov This latter form is isostructural with the known crystal structures of four other barbiturates, highlighting the existence of common packing arrangements within this class of compounds. nih.gov

The table below provides a comparative overview of the crystal structures of some alkyl-substituted barbiturates.

CompoundPolymorph/ConditionSpace GroupKey Hydrogen Bonding MotifReference
This compoundMonoclinicP2₁/cHydrogen-bonded sheets iucr.org
5-Butyl-5-ethylbarbituric acid120 KP2₁/nInfinite hydrogen-bonded ribbon iucr.org
5-Cyclohexyl-5-ethylbarbituric acidForm (Ia)C2/c3-connected hydrogen-bonded layer (hcb topology) nih.govnih.gov
5-Cyclohexyl-5-ethylbarbituric acidForm (Ib)P2₁/cHydrogen-bonded looped chains nih.gov

Table 2: Comparative crystallographic data for selected alkyl-substituted barbiturates.

Molecular Aggregation and Supramolecular Architectures

The interplay of hydrogen bonding and van der Waals interactions governs the aggregation of barbiturate molecules into well-defined supramolecular architectures. rsc.orgnih.gov The formation of tape-like or ribbon-like structures is a common feature, driven by the strong and directional nature of N-H···O=C hydrogen bonds. rsc.orgresearchgate.net

Tautomeric Equilibria and Structural Stability Investigations

The capacity of this compound to exist in different tautomeric forms is a critical aspect of its chemical behavior. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. In the case of barbituric acid derivatives, this typically involves keto-enol and lactam-lactim transformations. The equilibrium between these forms is delicate and highly sensitive to the surrounding environment, such as the phase (gas or solution) and the nature of the solvent. Theoretical and experimental studies on the parent barbituric acid and its derivatives have provided significant insight into the factors governing the stability of these tautomers. ias.ac.inresearchgate.net

Gas-Phase Tautomerism Determination

In the absence of solvent interactions, the intrinsic stability of the various tautomers of this compound can be assessed. Computational studies, a primary tool for gas-phase analysis, consistently indicate that the tri-keto form is the most stable tautomer for barbituric acid and its 5-alkyl derivatives. researchgate.netechemcom.combiointerfaceresearch.com This stability is attributed to the inherent bond energies and electronic structure of the molecule, free from external stabilizing or destabilizing effects.

Several possible tautomeric forms can arise from the migration of protons from the nitrogen atoms (lactam-lactim tautomerism) or the C5 carbon (keto-enol tautomerism) to the carbonyl oxygen atoms. For this compound, the principal tautomers considered are the tri-keto form and various mono-enol forms.

Key Research Findings:

Predominance of the Tri-keto Form: Quantum chemical calculations performed on the parent barbituric acid and related derivatives show the tri-keto tautomer to be the global minimum on the potential energy surface in the gas phase. researchgate.netbiointerfaceresearch.com

Relative Stabilities: While the tri-keto form is most stable, enol forms, particularly the 4-hydroxy tautomer, are the next most stable isomers. ias.ac.in The energy difference between the tri-keto and the most stable enol form is significant enough to ensure the tri-keto form's predominance in the gas phase.

Influence of C5-Substitution: Substitution at the C5 position, as with an ethyl group, has been noted to decrease the energy separation between the tri-keto and enol tautomers compared to the unsubstituted barbituric acid. ias.ac.in However, this effect is not substantial enough to alter the fundamental order of stability in the gas phase.

Below is a data table summarizing the expected relative stability of the main tautomers of this compound in the gas phase, based on computational studies of analogous compounds.

Tautomer NameStructureExpected Relative Gas-Phase Stability
5-Ethylpyrimidine-2,4,6(1H,3H,5H)-trioneTri-ketoMost Stable
5-Ethyl-4-hydroxypyrimidin-2,6(1H,3H)-dione4-Hydroxy Mono-enolLess Stable
5-Ethyl-6-hydroxypyrimidin-2,4(1H,3H)-dione6-Hydroxy Mono-enolLess Stable
5-Ethyl-2-hydroxypyrimidin-4,6(1H,5H)-dione2-Hydroxy Mono-enolLeast Stable of Mono-enols

Table 1: Conceptual overview of the relative stabilities of this compound tautomers in the gas phase, extrapolated from studies on barbituric acid and its derivatives.

Solvent-Dependent Tautomeric Shifts and Their Spectroscopic Signatures

The tautomeric equilibrium of this compound is profoundly influenced by the solvent environment. This is primarily due to differential solvation of the tautomers, which possess distinct polarities. The tri-keto form is less polar compared to the enol forms, which feature a hydroxyl group and exhibit a greater dipole moment. ias.ac.in Consequently, polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the enol tautomers, shifting the equilibrium away from the tri-keto form that dominates in the gas phase or in non-polar solvents. sonar.chnih.govmasterorganicchemistry.com

Spectroscopic techniques are essential for investigating these solvent-induced shifts. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in identifying and quantifying the different tautomers in solution.

Spectroscopic Signatures:

¹H NMR Spectroscopy: In the tri-keto form, the N-H protons typically appear as a characteristic singlet. Upon enolization, a new signal for the enolic O-H proton emerges, often at a different chemical shift, and the signals for the ring protons and the C5-substituent may also shift. The integration of these signals can provide a quantitative measure of the tautomer ratio. researchgate.net

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons (C2, C4, C6) are highly sensitive to the tautomeric state. In the tri-keto form, all three signals are in the typical carbonyl region. The formation of an enol tautomer converts a C=O carbon into a C-OH carbon, causing a significant upfield shift for that carbon's signal, providing a clear diagnostic marker. researchgate.net

Infrared (IR) Spectroscopy: The tri-keto tautomer displays strong absorption bands corresponding to C=O stretching vibrations. The enol form will show a characteristic O-H stretching band and a C=C stretching band, while the C=O absorption pattern will be altered. The relative intensities of these bands change with solvent polarity, reflecting the shift in the tautomeric equilibrium.

The following table illustrates the expected trend in the tautomeric equilibrium of this compound in various solvents.

SolventPolarityHydrogen Bonding CapabilityExpected Predominant TautomerSpectroscopic Observation
DichloromethaneLowNoneTri-ketoIR and NMR spectra dominated by signals for the tri-keto form.
AcetonitrileHighAproticPrimarily Tri-keto, with a minor increase in Enol form.Minor signals for enol tautomer may become detectable. sonar.ch
MethanolHighProtic (Donor & Acceptor)Increased proportion of Enol form.Significant signals for both keto and enol tautomers are expected. sonar.ch
WaterVery HighProtic (Donor & Acceptor)Equilibrium shifts further towards the more polar Enol form. ias.ac.inmasterorganicchemistry.comRelative intensity of enol-related spectroscopic signals increases.

Table 2: Expected solvent-dependent tautomeric shifts for this compound and corresponding spectroscopic indicators.

Computational and Theoretical Investigations of 5 Ethylbarbituric Acid and Analogues

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations offer a microscopic view of molecules, providing data on geometry, electronic structure, and energetics. These calculations are fundamental to understanding the intrinsic properties of 5-Ethylbarbituric acid and related compounds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to optimize the molecular geometry of barbiturates, providing a stable three-dimensional structure that serves as the basis for further calculations. nih.gov For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine properties like the transition state energy for the benzylation of related compounds such as 5-benzyl-5-ethylbarbituric acid. Such calculations also provide insights into the natural bond orbital (NBO) charges at reaction centers, which is crucial for understanding reactivity.

For highly accurate energetic properties, high-level ab initio and composite methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and composite methods such as G3 and G4 provide reliable thermochemical data. mdpi.comresearchgate.net For the parent compound, barbituric acid, the standard molar enthalpy of formation in the gas phase has been determined experimentally and validated with G3-calculated enthalpies of formation, showing very good agreement. researchgate.net

These high-level calculations are crucial for understanding the stability of different tautomers and conformers of barbituric acids. For example, theoretical studies have been conducted on the OH and NH dissociation mechanisms of various tautomers of barbituric acid in their excited states using Time-Dependent DFT (TD-DFT). researchgate.net Furthermore, ab initio methods have been used to analyze hydrogen bonding in the crystal structures of barbiturates, such as in the case of this compound, providing insights into their solid-state behavior and polymorphism. mdpi.commdpi-res.com

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For barbiturate (B1230296) derivatives, this includes studying their synthesis, metabolic degradation, and photochemical reactions. For example, DFT calculations have been used to model the transition state of the benzylation reaction of this compound analogues, revealing an energy barrier of 28.7 kcal/mol.

The photochemical degradation of barbiturates like pentobarbital (B6593769) has been shown to produce this compound as an intermediate. researchgate.net The formation and subsequent degradation of this intermediate follow pseudo-first-order kinetics, and the rate constants for these processes have been determined computationally. researchgate.net Such studies are vital for understanding the stability and environmental fate of these compounds. The quantum yields for the photolytic degradation of both pentobarbital and this compound have been determined, providing a quantitative measure of their photosensitivity. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Pharmacokinetic Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Pharmacokinetic Relationship (SPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or pharmacokinetic properties. These models are instrumental in drug design, helping to predict the properties of new, unsynthesized molecules.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. echemcom.com For barbiturates, QSAR models have been developed to predict a wide range of properties, including anticonvulsant activity, anesthetic activity, and various physicochemical parameters. nih.govechemcom.comresearchgate.net

These models often use multiple linear regression (MLR) to correlate molecular descriptors with the property of interest. researchgate.netbas.bg The descriptors can be topological (e.g., Randic, Wiener, Balaban indices), geometric, or electronic in nature. nih.govbas.bg One study on 17 different barbiturates found that a combination of the Wiener polarity number (Wp) and Wiener index (W) could effectively predict polarizability, while the hyper-Wiener index (WW) was useful for modeling molar refractivity and the octanol/water partition coefficient (logP). bas.bg Another large-scale QSAR study on 48 barbiturates identified that for anti-MES (maximal electroshock) activity, topological and electronic properties are most relevant, whereas for anti-s.c.Met (subcutaneous metrazol) activity, lipophilicity and molecular geometry are more important. nih.gov

Table 1: Summary of QSAR Models for Barbiturate Properties
Predicted PropertyKey DescriptorsStatistical MethodKey FindingsReference
Polarizability (POL)Wiener polarity (Wp), Wiener (W)MLRA combination of two descriptors provides an excellent prediction. bas.bg
Molar Refractivity (MR)Hyper-Wiener (WW)MLRA single descriptor is useful for modeling and prediction. bas.bg
Octanol/Water Partition Coefficient (logP)Hyper-Wiener (WW)MLRThe WW descriptor is effective for predicting lipophilicity. bas.bg
Anticonvulsant Activity (anti-MES)Topological and Electronic PropertiesDiscriminant & Regression AnalysisElectronic properties have increased relevance for this activity. nih.gov
Anticonvulsant Activity (anti-s.c.Met)Lipophilicity and GeometryDiscriminant & Regression AnalysisLipophilicity and molecular shape are important considerations. nih.gov
Anaesthetic ActivityElectronic and Geometrical ParametersMLRThree-parametric models showed good predictive reliability. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between structure and activity by considering the three-dimensional properties of the molecules. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov

These methods have been successfully applied to barbituric acid derivatives to study their activity as enzyme inhibitors. For example, 3D-QSAR studies on barbituric acid derivatives as urease inhibitors have yielded robust models. mdpi.comnih.gov In one such study, the CoMFA model had a cross-validation value (q²) of 0.597 and a correlation coefficient (r²) of 0.897, while the CoMSIA model, which included steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields, showed a q² of 0.602 and an r² of 0.98. mdpi.comnih.gov Both models demonstrated good predictive power for an external test set. mdpi.comnih.gov

Similarly, a 3D-QSAR study was conducted on 49 barbiturate derivatives as inhibitors of matrix metalloproteinase-9 (MMP-9). researchgate.net The resulting CoMFA and Gaussian-based models gave good predictive correlation coefficients (q²) of 0.77 and 0.85, respectively. researchgate.net The contour maps generated from these 3D-QSAR models provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity. mdpi.comnih.gov This information is invaluable for the rational design of new, more potent analogues. researchgate.net

Table 2: Statistical Results of 3D-QSAR Models for Barbiturate Analogues
TargetMethodr²_predKey FindingsReference
Urease InhibitorsCoMFA0.5970.8970.818The model shows good statistical significance and predictive power. mdpi.comnih.gov
Urease InhibitorsCoMSIA0.6020.9800.864Inclusion of multiple fields improves the model's correlation. mdpi.comnih.gov
MMP-9 InhibitorsField-based 3D-QSAR (CoMFA)0.7700.845-The model provides insights into structural requirements for MMP-9 inhibition. researchgate.net
MMP-9 InhibitorsGaussian-based 3D-QSAR0.8500.928-This model showed a very high correlation and predictive ability. researchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how drugs like this compound interact with their biological targets at a molecular level. The primary target for the pharmacological effects of barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. frontiersin.orgsymbiosisonlinepublishing.comuno.edu

Docking studies on barbiturates and related modulators into homology models of the GABA-A receptor help to identify key binding site residues and interaction patterns. frontiersin.orgnih.gov These studies reveal that barbiturates can bind to various sites, including allosteric sites at subunit interfaces (e.g., the α+/β- interface) and within the ion channel pore. frontiersin.orgnih.gov The binding is typically stabilized by a combination of polar and nonpolar interactions. plos.org

Key interactions observed in docking studies of barbiturate analogues include:

Hydrogen Bonds: The characteristic polar groups of the barbiturate ring (N-H and C=O) can form hydrogen bonds with amino acid residues in the receptor's binding pocket, such as glutamic acid and tyrosine. nih.gov

Hydrophobic and Van der Waals Interactions: The nonpolar alkyl substituents at the C5 position, such as the ethyl group in this compound, engage in hydrophobic and van der Waals interactions with nonpolar residues of the receptor, contributing significantly to binding affinity. plos.org

In some cases, surrogate protein binding sites, such as that in apoferritin, have been used to analyze these interactions at high resolution, confirming that recognition involves a versatile mix of both polar and hydrophobic elements. plos.org

Prediction of Molecular Reactivity and Chemical Properties

Computational chemistry provides powerful tools for predicting the intrinsic reactivity and physicochemical properties of molecules like this compound, offering insights that complement experimental findings.

Determination of Gas-Phase Acidity and Deprotonation Sites

The intrinsic acidity of a molecule, free from solvent effects, can be determined through gas-phase experiments and high-level quantum chemical calculations. nih.govlibretexts.org For 5,5-disubstituted barbituric acids, the primary acidic sites are the N-H protons of the pyrimidine (B1678525) ring. nih.gov

Experimental studies using electrospray ionization-triple quadrupole mass spectrometry, combined with the extended kinetic Cooks method, have determined the gas-phase acidity (GA) of 5,5-diethylbarbituric acid, a very close analogue of this compound. nih.govnih.govresearchgate.net The experimental GA for deprotonation at the N-H site was found to be approximately 1368.2 ± 8.8 kJ mol⁻¹. nih.govresearchgate.net This value is consistent with results from high-level G3 and G4 quantum chemical calculations. nih.govnih.govresearchgate.net These findings confirm that in the absence of a solvent, the N-H proton is the most acidic site on the molecule. nih.gov

Table 2: Experimental and Computational Gas-Phase Acidity (GA) of Barbituric Acid Analogues This table presents the gas-phase acidity values for the N-H deprotonation site of 5,5-diethylbarbituric acid, showing strong agreement between experimental measurements and computational predictions.

CompoundDeprotonation SiteExperimental GA (kJ mol⁻¹)Computational GA (kJ mol⁻¹)
5,5-diethylbarbituric acid N-H1368.2 ± 8.8~1368
Data sourced from combined experimental and computational studies. nih.govnih.govresearchgate.netcsic.es

Analysis of Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are used to understand the relationship between molecular structure, stability, and chemical reactivity. nih.govijsr.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. ijsr.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability and readiness to react. mdpi.com

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. ijsr.net

Table 3: Key Global Reactivity Descriptors and Their Significance This table defines the principal global reactivity descriptors calculated using DFT and their importance in predicting molecular behavior.

DescriptorFormula (based on Koopmans' Theorem)Significance
Ionization Potential (I) I ≈ -E(HOMO)Energy required to remove an electron.
Electron Affinity (A) A ≈ -E(LUMO)Energy released when an electron is added.
Chemical Hardness (η) η ≈ (I - A) / 2Resistance to deformation of electron cloud; stability.
Electronegativity (χ) χ ≈ (I + A) / 2Ability to attract electrons.
Chemical Potential (μ) μ ≈ -(I + A) / 2Tendency of electrons to escape.
Electrophilicity Index (ω) ω ≈ μ² / (2η)Propensity to accept electrons; electrophilic character.
Formulas and concepts are based on conceptual DFT. ijsr.netresearchgate.netresearchgate.net

Computational Prediction of Bioavailability and Transport Characteristics

Computational models are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, including their bioavailability and transport across biological membranes. nih.gov For the homologous series of 5-n-alkyl-5-ethyl barbituric acids, a clear relationship exists between physicochemical properties and pharmacokinetic parameters. nih.gov

Studies have shown that lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of tissue distribution. nih.govresearchgate.net As lipophilicity increases in the barbiturate series, so does protein binding and the unbound volume of distribution, indicating a higher affinity for tissues. nih.gov

Computational approaches used to model these characteristics include:

Quantitative Structure-Property Relationship (QSPR): These models develop regression equations to predict properties like bioavailability based on a set of theoretical molecular descriptors. researchgate.net

Mechanistic and Physiologically Based Pharmacokinetic (PBPK) Models: These models, often implemented in software like GastroPlus™ or SimCyp®, simulate the drug's journey through the body, incorporating processes like passive permeability, active transport, and metabolism. nih.govbath.ac.uk

Molecular Descriptors: Parameters such as the Molecular Polar Surface Area (PSA) are highly useful for predicting drug transport properties. PSA, which is the sum of the surfaces of polar atoms in a molecule, correlates well with intestinal absorption and blood-brain barrier penetration. ijbiotech.com

The clearance of these barbiturates is a complex process, with renal elimination being dominant for less lipophilic compounds and hepatic metabolism becoming more important for those with higher lipophilicity. nih.gov Computational models help to disentangle these complex relationships, aiding in the design of molecules with optimized pharmacokinetic profiles. researchgate.net

Metabolic Pathways and Biotransformation Studies of 5 Ethylbarbituric Acid Analogues

Hepatic Biotransformation Mechanisms of Barbiturates

The liver is the principal site for the metabolism of barbiturates, where they undergo extensive chemical modifications to increase their water solubility and facilitate excretion. nih.gov This biotransformation is typically categorized into Phase I and Phase II reactions. wikipedia.orgwjbphs.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules. nih.govuomus.edu.iq

Phase I oxidative metabolism of barbiturates is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. mdpi.comyoutube.com These heme-containing monooxygenases are responsible for a variety of oxidative reactions, with hydroxylation being a key pathway for barbiturates. mdpi.com For 5-Ethylbarbituric acid analogues, this typically involves the hydroxylation of the alkyl side chains. For instance, the ethyl group at the C5 position can be hydroxylated to form a more polar metabolite.

Barbiturates, such as phenobarbital (B1680315), are well-known inducers of CYP enzymes, particularly isoforms like CYP1A2, 2B6, 2C9, and 3A4/5. nih.gov This induction can lead to an accelerated metabolism of the barbiturate (B1230296) itself and other co-administered compounds. researchgate.net The oxidative process mediated by P450 enzymes has been linked to the generation of reactive oxygen species (ROS), suggesting a potential for oxidative stress with the induction of these enzymes by certain barbiturates. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms Involved in Barbiturate Metabolism

CYP Isoform Role in Barbiturate Metabolism Inducer Example
CYP2B Family Heavily involved in the metabolism of many barbiturates. Phenobarbital
CYP2C9 Contributes to the metabolism of barbiturates like phenobarbital. Phenobarbital
CYP3A4/5 Metabolizes a wide range of drugs, including certain barbiturates. Phenobarbital

| CYP1A2 | Involved in the metabolism of various xenobiotics; can be induced by barbiturates. | Phenobarbital |

For N-methylated analogues of this compound, N-demethylation is a significant metabolic pathway. nih.gov This reaction, also a type of Phase I metabolism, involves the removal of a methyl group from a nitrogen atom in the barbiturate ring. This process is typically catalyzed by cytochrome P450 enzymes and results in the formation of a secondary amine metabolite and formaldehyde (B43269). researchgate.net

The N-demethylation of barbiturates can have important consequences, as the resulting metabolites may possess different pharmacological profiles compared to the parent compound. researchgate.net The removal of the methyl group generally increases the polarity of the molecule, preparing it for subsequent Phase II conjugation reactions. researchgate.net In vitro studies using mammalian liver microsomes have been instrumental in elucidating the enzymatic processes behind the N-demethylation of N-methyl barbiturates. nih.gov

Following Phase I modifications, barbiturates and their metabolites undergo Phase II conjugation reactions to significantly increase their water solubility for efficient renal or biliary excretion. uomus.edu.iqreactome.org These reactions involve the attachment of polar endogenous molecules to the xenobiotic. drughunter.com The most common conjugation reaction for barbiturates is glucuronidation. nih.govyoutube.com

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. reactome.orgnih.gov These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a functional group (like a hydroxyl group introduced during Phase I) on the barbiturate metabolite. nih.govmdpi.com The resulting glucuronide conjugate is a large, polar, and readily excretable compound. nih.gov Barbiturates themselves can induce the activity of glucuronide transferase, enhancing this pathway. youtube.com

Table 2: Major Phase II Conjugation Reactions in Xenobiotic Metabolism

Reaction Type Enzyme Family Endogenous Moiety Added
Glucuronidation UDP-glucuronosyltransferases (UGTs) Glucuronic Acid
Sulfation Sulfotransferases (SULTs) Sulfate
Glutathione Conjugation Glutathione S-transferases (GSTs) Glutathione
Acetylation N-acetyltransferases (NATs) Acetyl Group

| Methylation | Methyltransferases (MTs) | Methyl Group |

Microbial Metabolism and Degradation of Barbituric Acid Derivatives

Microorganisms, including bacteria and fungi, possess diverse enzymatic systems capable of metabolizing a wide array of xenobiotic compounds, including derivatives of barbituric acid. nih.govcore.ac.uk This microbial biotransformation can occur in various environments, such as soil, water, and the gastrointestinal tract. wikipedia.orglkouniv.ac.in The study of these microbial pathways is crucial for understanding the environmental fate of these compounds and for potential applications in bioremediation. core.ac.uknih.gov

Microorganisms can transform barbituric acid derivatives through various reactions, including hydrolysis, oxidation, and reduction. nih.gov The identification of the resulting metabolites is key to elucidating the degradation pathways. For example, some bacterial strains can utilize barbituric acid as a source of nitrogen. mdpi.comresearchgate.net The hydrolysis of the pyrimidine (B1678525) ring is a common initial step in the microbial degradation of these compounds. Advanced analytical techniques, such as mass spectrometry-based metabolomics, are instrumental in detecting and identifying the complex mixture of metabolites produced during microbial transformation. discovery.csiro.au

Research has shown that various microorganisms can metabolize psychoactive substances, converting them into analogue compounds through enzymatic reactions. nih.gov For instance, Pseudomonas putida has demonstrated the ability to metabolize opioids like morphine and codeine through oxidation and reduction reactions, a model that suggests similar capabilities for other complex molecules like barbiturates. nih.gov

The biotransformation of barbituric acid derivatives by microorganisms is mediated by a variety of enzyme systems. nih.gov These enzymes often exhibit broad substrate specificity, allowing them to act on a wide range of foreign compounds. lkouniv.ac.in Key enzyme classes involved in xenobiotic metabolism include hydrolases, oxygenases, and peroxidases. core.ac.uknih.gov

Hydrolases: These enzymes, such as ureases found in bacteria, catalyze the cleavage of chemical bonds by adding water. mdpi.comresearchgate.net They can be involved in opening the pyrimidine ring of barbiturates.

Oxygenases: This class includes monooxygenases and dioxygenases, which incorporate oxygen atoms into the substrate, increasing its reactivity and water solubility. core.ac.uk Microbial cytochrome P450 monooxygenases, for example, can perform hydroxylation reactions similar to those seen in hepatic metabolism. nih.gov

Peroxidases: Ligninolytic peroxidases, produced by certain fungi, are highly non-specific enzymes that generate free radicals to degrade a wide range of recalcitrant organic pollutants. nih.gov

Table 3: Examples of Microbial Enzymes in Xenobiotic Bioremediation

Enzyme Class Example Enzyme Function Microorganism Source (Example)
Hydrolases Organophosphorus Hydrolase Hydrolyzes organophosphates Pseudomonas diminuta
Oxygenases Cytochrome P450 Monooxygenase Catalyzes hydroxylation reactions Various bacteria and fungi

| Peroxidases | Ligninolytic Peroxidases | Degrades recalcitrant compounds via free radicals | White-rot fungi |

Investigation of Isotope Effects on Metabolic Switching and Pathway Alterations

The use of stable isotopes, particularly deuterium (B1214612) (²H), has become a valuable tool in metabolic research to probe the mechanisms of drug biotransformation and to potentially alter the pharmacokinetic properties of a compound. This is due to the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium atom can lead to a slower rate of bond cleavage, as the C-D bond is stronger than the C-H bond.

While specific studies on the isotope effects on the metabolic switching of this compound are not extensively documented, research on other barbiturates and drugs metabolized by cytochrome P450 enzymes provides a framework for understanding potential alterations. For example, a study on 5-n-butyl-5-ethylbarbituric acid investigated the pharmacological effects of deuterium substitution. nih.gov Such substitutions can influence the rate of metabolism at a specific site, potentially leading to "metabolic switching," where the enzymatic process is redirected to other sites on the molecule that are not deuterated.

In the context of this compound, deuteration of the ethyl group could potentially slow down its hydroxylation. This might lead to an increase in metabolism through alternative pathways, such as N-glucosidation or other potential oxidative processes on the barbiturate ring itself, if such pathways are viable for this specific compound.

Molecular modeling and metabolic profiling of deuterated analogues are often used to predict and identify instances of metabolic switching. plos.org These studies can reveal how the pattern of metabolites changes upon isotopic substitution, providing evidence for the shunting of metabolic processes to alternative sites. plos.org

Enzyme Induction Profiles of this compound and Related Compounds in Biological Systems

Enzyme induction is a process where exposure to a chemical substance leads to an increased synthesis of metabolic enzymes, particularly cytochrome P450 isoenzymes. Barbiturates are well-known enzyme inducers, with phenobarbital being the prototypical inducer of the CYP2B subfamily. nih.gov This induction can have significant implications for drug-drug interactions, as it can accelerate the metabolism of other co-administered drugs.

A key study investigating the enzyme induction potential of a series of barbiturates and their structural analogues found that This compound was essentially inactive as a CYP2B-type inducer . nih.gov This is in stark contrast to phenobarbital, which is a potent inducer of this enzyme subfamily. nih.gov The study compared the effects of several barbiturates on CYP2B activity and their ability to promote hepatocarcinogenesis in rats. The findings indicated that the structural features of the substituents at the C5 position are critical for both sedative action and enzyme induction capacity. nih.gov

The table below summarizes the relative CYP2B induction activity of this compound in comparison to other barbiturates, as reported in the aforementioned study.

CompoundRelative CYP2B Induction Activity
PhenobarbitalStrong
AllobarbitalWeak (approx. 25% of Phenobarbital)
AprobarbitalWeak (approx. 25% of Phenobarbital)
Pentobarbital (B6593769)Relatively Effective
SecobarbitalLess Effective
This compoundEssentially Inactive
5-Phenylbarbituric acidEssentially Inactive

Pharmacological Mechanisms and Biological Activities of 5 Ethylbarbituric Acid Derivatives

Neuropharmacological Actions and Receptor Modulations

The profound CNS depressant effects of 5-ethylbarbituric acid derivatives stem from their multi-faceted interactions with neuronal signaling pathways. While their primary target is the GABA-A receptor, they also influence other key components of synaptic transmission, including voltage-dependent calcium channels and the release of neurotransmitters.

The principal mechanism of action for this compound derivatives is the potentiation of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. wikipedia.orgrxlist.com These compounds act as positive allosteric modulators, binding to a site on the GABA-A receptor-chloride ion channel complex that is distinct from the binding sites for both GABA and benzodiazepines. wikipedia.orgwikipedia.org

Unlike benzodiazepines, which increase the frequency of the chloride channel opening, barbiturates increase the duration for which the channel remains open in response to GABA binding. wikipedia.orgyoutube.comdrugbank.comyoutube.com This prolonged opening allows a greater influx of chloride ions into the neuron. tutorchase.comnews-medical.net The increased intracellular negative charge leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus suppressing neuronal excitability. tutorchase.compatsnap.com This enhancement of GABAergic inhibition is the fundamental mechanism behind the compounds' CNS depressant effects. rxlist.comnews-medical.net At higher concentrations, some barbiturates can also act as direct agonists of the GABA-A receptor, opening the chloride channel even in the absence of GABA. wikipedia.orgyoutube.com

In addition to their primary action on GABA-A receptors, derivatives of this compound can modulate the function of voltage-dependent calcium channels (VDCCs). nih.gov Research has shown that barbiturates can reduce the influx of calcium through these channels, particularly P/Q-type VDCCs, which are crucial for neurotransmitter release at presynaptic terminals. wikipedia.orgnih.gov

The mechanism for this modulation involves a reduction in the inward calcium current and conductance. nih.gov Studies suggest that barbiturates may achieve this by enhancing the inactivation of the calcium channel or by producing a form of open channel block. nih.govnih.gov This inhibitory effect on calcium entry is more pronounced at higher concentrations of the drug. wikipedia.org By limiting calcium influx into the presynaptic neuron, these compounds further contribute to the suppression of synaptic transmission.

In Vitro and In Vivo Biological Efficacy Studies

The neuropharmacological mechanisms of this compound derivatives translate into distinct and measurable biological effects. Laboratory and animal studies have extensively characterized their efficacy as anticonvulsant, sedative, and hypnotic agents.

The 5,5-disubstituted derivatives of barbituric acid, including those with an ethyl group, are recognized for their potent anticonvulsant properties. researchgate.net This activity is evaluated in vivo using standardized animal models of seizures, such as the maximal electroshock (MES) test, which indicates an ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold. biointerfaceresearch.com

The anticonvulsant effect is a direct consequence of the cellular mechanisms described previously. By enhancing GABA-A receptor-mediated inhibition, these compounds suppress the excessive and synchronized neuronal firing that underlies seizure activity. mdpi.com This GABAergic action hyperpolarizes neurons, making them more resistant to the rapid depolarizations that initiate and propagate seizures. Studies with novel, chiral barbiturates have demonstrated that the anticonvulsant effect is stereospecific, with one enantiomer showing protection against chemically-induced seizures while the other may be inactive or even proconvulsant. nih.gov This highlights the specific structural requirements for interaction with the target receptors.

Table 1: Illustrative Anticonvulsant Activity of a Barbiturate (B1230296) Derivative in an Animal Model.
CompoundAnimal ModelTestResultReference
R-mTFD-MPPBMousePentylenetetrazole (PTZ) Seizure ThresholdSignificantly elevated the threshold for myoclonic jerk, clonic seizure, and tonic extension. nih.gov
Phenobarbital (B1680315)GeneralClinical ApplicationEffective in partial, complex partial, and secondarily generalized seizures. news-medical.net

The sedative (calming) and hypnotic (sleep-inducing) effects of this compound derivatives are among their most prominent pharmacological actions. jfda-online.com These properties are assessed in animal models by observing reductions in spontaneous motor activity (sedation) and by measuring the onset and duration of sleep induced by the compound, often in conjunction with a sub-hypnotic dose of another agent like pentobarbital (B6593769). nih.govmdpi.com

The mechanistic basis for these activities is the widespread, dose-dependent depression of the CNS. jfda-online.com By acting as positive allosteric modulators of GABA-A receptors, these compounds enhance inhibitory neurotransmission across various brain regions, including those involved in arousal and wakefulness. tutorchase.comnih.gov This leads to a generalized decrease in neuronal activity, resulting in sedation at lower doses and hypnosis at higher doses. jfda-online.com Studies on numerous 5,5-disubstituted barbituric acids have demonstrated a clear relationship between their chemical structure and the duration of their hypnotic effect in mice and rats. researchgate.net

Table 2: Representative Data from a Sedative-Hypnotic Study in an Animal Model.
Test ParameterControl GroupBarbiturate-Treated GroupInterpretationReference
Spontaneous Locomotor ActivityNormalSignificantly ReducedSedative Effect jfda-online.comresearchgate.net
Latency to Sleep (Pentobarbital-induced)LongerSignificantly ShorterHypnotic Effect nih.govmdpi.com
Duration of Sleep (Pentobarbital-induced)ShorterSignificantly LongerHypnotic Effect nih.govresearchgate.net

Impact on Apoptotic Pathways in Specific Cell Types

The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. Certain derivatives of barbituric acid have demonstrated the ability to trigger this process in cancer cells. For instance, studies on a series of novel barbituric acid derivatives containing azoles revealed that some of these compounds exhibit significant antiproliferative effects. mdpi.com One of the most promising compounds, 5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl) methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (compound 3s), was shown to induce both apoptosis and cell necrosis in a concentration-dependent manner, highlighting its potential as an anticancer agent by directly impacting cell survival pathways. mdpi.com

Influence on Cellular Respiration and Division Processes

While the antiproliferative effects of some this compound derivatives are established, detailed mechanisms concerning their specific influence on cellular respiration and mitotic division processes are not extensively documented in current scientific literature. The primary focus of research has been on broader outcomes like cytotoxicity and apoptosis induction rather than the specific molecular machinery of respiration or cell cycle checkpoints. Further investigation is required to elucidate the precise impact of these compounds on these fundamental cellular functions.

Exploration of Novel Therapeutic Potentials for this compound Derivatives

Investigations into Anticancer and Antitumor Activities

Derivatives of barbituric and thiobarbituric acid have been the subject of numerous investigations for their potential as anticancer and antitumor agents. nih.govnih.gov Research has shown that these compounds can exhibit moderate to potent activity against various human cancer cell lines.

In one study, thiobarbituric acid derivatives linked to a 2-phenyl indole moiety were evaluated for their antitumor activities against prostate (DU145), breast (MCF7), and DWD cancer cell lines. nih.govwikipedia.org Two compounds in particular, 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione and 5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione, demonstrated marked antitumor activity, with some derivatives showing selectivity for breast cancer cell lines. nih.govwikipedia.org Another study focusing on barbituric acid derivatives containing azoles at the C-5 position identified several compounds with potent antiproliferative effects against human liver (BEL-7402), breast (MCF-7), and colon (HCT-116) cancer cells. mdpi.com

Anticancer Activity of Selected Barbituric Acid Derivatives
Derivative CompoundCancer Cell Line(s)Observed ActivityReference
5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dioneProstate (DU145), Breast (MCF7)Exhibited greater activity than the standard drug Adriamycin (% control growth inhibition). nih.gov
5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dioneProstate (DU145), Breast (MCF7)Exhibited greater activity than the standard drug Adriamycin (% control growth inhibition). nih.gov
Compound 3s: 5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl) methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneLiver (BEL-7402), Breast (MCF-7)Potent activity with IC50 values of 4.02 µM (BEL-7402) and 8.98 µM (MCF-7). mdpi.com
Compound 3gColon (HCT-116)Potent activity with an IC50 value of 9.59 µM, better than the standard 5-FU. mdpi.com
Compound 3hLiver (BEL-7402), Colon (HCT-116)Potent activity with IC50 values of 9.49 µM (BEL-7402) and 18.89 µM (HCT-116). mdpi.com

Evaluation of Antimicrobial (Antibacterial, Antifungal) Properties

Barbituric acid derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net Synthesized derivatives have been tested against various strains of bacteria and fungi, often showing significant efficacy.

Antibacterial Activity : Novel derivatives of 5-methyl-5-propyl-2-sulfanyl barbituric acid have been evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. Certain synthesized compounds showed good activity when compared to the standard drug Vancomycin, with minimum inhibitory concentrations (MIC) ranging between 250-500 µg/ml. Test compounds were found to be sensitive toward both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Other research involving new barbituric acid derivatives containing a thiazole moiety also reported significant antibacterial effects against S. aureus, Pseudomonas aeruginosa, and E. coli.

Antifungal Activity : The antifungal potential of these compounds has also been explored. A series of barbituric acid derivatives synthesized from phenobarbital, containing a 1,2,3,4-tetrazoline moiety, revealed a high effect against different types of fungi. researchgate.net Similarly, derivatives containing a thiazole moiety were screened for antifungal activity against Candida albicans and Aspergillus flavus, showing promising results.

Antimicrobial Spectrum of Barbituric Acid Derivatives
Pathogen TypeOrganismDerivative ClassReference
Gram-positive BacteriaStaphylococcus aureus (including MRSA)5-methyl-5-propyl-2-sulfanyl barbituric acid derivatives
Gram-negative BacteriaEscherichia coli5-methyl-5-propyl-2-sulfanyl barbituric acid derivatives
Gram-negative BacteriaPseudomonas aeruginosaThiazole-containing barbituric acid derivatives
FungiCandida albicansThiazole-containing barbituric acid derivatives
FungiAspergillus flavusThiazole-containing barbituric acid derivatives

Characterization of Enzyme Inhibitory Activities (e.g., Urease, XO, Helicase)

The ability of this compound derivatives to inhibit specific enzymes is a growing area of research, with significant findings related to urease, xanthine oxidase, and helicase.

Urease Inhibition : Urease is a nickel-containing enzyme that is a virulence factor in certain human and animal ailments, contributing to conditions like peptic ulcers and the formation of kidney stones. A study involving thirty-two derivatives of barbituric acid synthesized as zwitterionic adducts of diethyl ammonium salts were screened for their ability to inhibit jack bean urease. The compounds 4i (IC₅₀ = 17.6 ± 0.23 µM) and 5l (IC₅₀ = 17.2 ± 0.44 µM) were identified as the most active, showing several-fold more potent urease inhibition than the standard compound thiourea (IC₅₀ = 21.2 ± 1.3 µM). Enamine barbiturates and thiobarbiturates have also been identified as a new class of bacterial urease inhibitors.

Xanthine Oxidase (XO) Inhibition : Xanthine oxidase is a key enzyme that catalyzes the final two steps in the formation of uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. A study of N,N'-dimethylbarbituric acid derivatives found that a majority of the tested compounds showed good to moderate in vitro xanthine oxidase inhibitory activity, with IC₅₀ values ranging from 20.97 ± 0.29 to 327.0 ± 3.50 µM.

Helicase Inhibition : The helicase enzyme of the hepatitis C virus (HCV), NS3, is essential for viral replication and a key target for antiviral drugs. A class of indole thio-barbituric acid (ITBA) analogs were screened for their effect on NS3 helicase activity. researchgate.net Three N-naphthoyl-substituted analogs were found to efficiently inhibit the enzyme's DNA unwinding activity in a dose-dependent manner, with IC₅₀ values of 21–24 µM. researchgate.net These compounds were shown to inhibit the unwinding activity without disrupting the enzyme's binding to nucleic acids or affecting its protease activity. researchgate.net

Assessment of Antioxidant and Antiglycation Effects

Barbituric acid derivatives have been recognized for their antioxidant and antiglycation properties. nih.gov The antioxidant activity of various pyrimidine (B1678525) derivatives, including those based on barbituric acid, has been confirmed through DPPH and ABTS radical scavenging assays. In one study, several compounds exhibited excellent potency in these assays, comparable to the standard antioxidant ascorbic acid.

Furthermore, N,N′-Diethylthio barbituric enamine derivatives have been specifically noted for their anti-glycation properties, which involves the inhibition of the non-enzymatic glycation of proteins. nih.gov This process is implicated in the complications of diabetes and aging, suggesting a potential therapeutic role for these compounds in mitigating such conditions.

Research on Immunomodulatory and Antiviral Applications

Immunomodulatory Effects of this compound Derivatives

Recent research has identified a barbituric acid-based molecule, designated as BC12, which exhibits potent immunosuppressive and immunomodulatory effects on T lymphocyte function. mdpi.com Studies have shown that BC12 can significantly inhibit the proliferation of T cells and the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell activation and the propagation of immune responses. mdpi.com In stimulated Jurkat T cells, a human T lymphocyte cell line, treatment with BC12 resulted in a greater than 95% inhibition of IL-2 secretion. mdpi.com This effect was found to be a result of the transcriptional blocking of IL-2 upregulation, rather than a consequence of decreased cell viability. mdpi.com

Further investigations involving an analog of BC12, known as BC12-4, which lacks the phosphodiesterase 7 (PDE7) inhibitory activity of the parent compound, displayed similar biological activity. mdpi.com This suggests that the immunomodulatory effects of these compounds may not be mediated through the inhibition of PDE7. mdpi.com Microarray analyses of Jurkat T cells treated with BC12 and BC12-4 revealed that these compounds influence the transcriptional response to stimulation, leading to both anti-inflammatory and pro-stress effects. mdpi.com These findings underscore the potential of these barbituric acid derivatives as immunotherapeutic agents for T lymphocyte-mediated diseases. mdpi.com

Table 1: Immunomodulatory Activity of a Barbituric Acid-Based Molecule

CompoundTarget Cell TypeStimulationKey EffectMechanism of Action
BC12 Jurkat T cellsPHA + PMA>95% inhibition of IL-2 secretionBlocks up-regulation of IL-2 transcription
BC12 Human peripheral T lymphocytesCD3/CD28 co-ligation or PMA + ionomycinInhibition of IL-2 secretionNot specified
BC12 Primary murine T cellsPMA + ionomycinInhibition of proliferationNot specified
BC12-4 Jurkat T cellsStimulatedSimilar biological activity to BC12Affects transcriptional response; independent of PDE7 inhibition

Antiviral Applications of this compound Derivatives and Related Compounds

The antiviral potential of compounds structurally related to this compound has been an area of active investigation. Notably, a class of uracil derivatives, which share a similar pyrimidine core structure, has shown promise in combating HIV-1. One such compound, 5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil (E-EPU) , has demonstrated synergistic inhibition of HIV-1 replication when used in combination with the well-established antiretroviral drug, azidothymidine (AZT). This synergistic effect was observed in MT-4 cells and peripheral blood lymphocytes, suggesting a potential enhancement of therapeutic efficacy without a corresponding increase in cytotoxicity.

Furthermore, research into thiobarbituric acid derivatives , which are closely related to this compound, has revealed their inhibitory activity against the hepatitis C virus (HCV) NS5B polymerase. nih.gov A series of these derivatives were found to inhibit the enzymatic activity of the viral polymerase, a key component in the replication of the HCV genome. nih.gov In biochemical assays, these compounds exhibited IC50 values in the micromolar range, indicating their potency as inhibitors. nih.gov Subsequent studies in a subgenomic replicon system confirmed their antiviral effect in a cellular context. nih.gov

Another class of related compounds, the S-DABO (S-substituted 2,6-diaryl-4-oxo-3,4-dihydropyrimidine) analogues, has been investigated for their activity against HIV-1. These molecules, which are derivatives of dihydropyrimidinones, have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). While many of the synthesized compounds in one study showed only moderate potency, two derivatives, 3e and 3g , were identified as being unusually potent and selective inhibitors of HIV-1 in MT-4 cells.

Table 2: Antiviral Activity of 5-Ethyl-pyrimidine Derivatives and Related Compounds

Compound/Derivative ClassVirus TargetedMechanism of ActionKey Findings
5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil (E-EPU) HIV-1Synergistic inhibition with AZTEnhanced inhibition of viral replication without increased cytotoxicity.
Thiobarbituric acid derivatives Hepatitis C Virus (HCV)Inhibition of NS5B polymeraseIC50 values in the micromolar range in biochemical assays; effective in subgenomic replicon assays. nih.gov
S-DABO analogues (3e and 3g) HIV-1Non-nucleoside reverse transcriptase inhibitors (NNRTIs)Unusually potent and selective inhibition of HIV-1 in MT-4 cells.

Advanced Analytical Methodologies for 5 Ethylbarbituric Acid and Its Metabolites

Chromatographic Techniques for Complex Mixture Separation and Quantification

Chromatography is fundamental in isolating 5-ethylbarbituric acid and its metabolites from biological and chemical mixtures, enabling accurate quantification.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like barbiturates. For GC analysis, weak acids such as barbiturates are typically extracted from biological samples (e.g., urine, blood) using organic solvents like ether. ijsra.net The efficiency of separation is highly dependent on the type of column and operating temperature, with optimal resolution for barbiturates often achieved between 190-210°C. ijsra.net

When coupled with a mass spectrometer (GC-MS), GC provides not only separation but also identification based on mass-to-charge ratio. thepharmajournal.com For compounds that can exist as enantiomers, the use of chiral stationary phases is essential. ijsra.net Modified cyclodextrins, such as Chirasil-β-Dex, are widely used as chiral stationary phases in capillary columns for the GC separation of racemic chiral compounds, including various N-alkylated barbiturates. nih.gov These phases allow for the resolution and analysis of individual enantiomers. nih.govchromatographyonline.comnih.gov

Table 1: GC Parameters for Barbiturate (B1230296) Analysis
ParameterTypical ConditionsReference
Column TypeFused silica (B1680970) capillary nih.gov
Stationary PhasePolysiloxane-based, Chiral (e.g., Chirasil-β-Dex) nih.gov
Injector Temperature~250 °C nih.gov
Detector Temperature (FID)~250 °C nih.gov
Carrier GasHydrogen or Helium thepharmajournal.comnih.gov
Oven TemperatureProgrammed, typically 190-210 °C for barbiturates ijsra.net

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the analysis of this compound in bioanalytical applications. These methods are particularly suited for compounds that are not sufficiently volatile or are thermally labile.

A reverse-phase HPLC method with UV detection has been developed to quantify a series of nine homologous 5-n-alkyl-5-ethyl barbituric acids in 15 different rat tissues. nih.gov This method utilized liquid-liquid extraction to isolate the compounds from tissue homogenates, followed by separation and quantification via reverse-phase HPLC with UV detection at 214 nm. nih.gov The limit of detection for most tissues was 1 µg/g. nih.gov UPLC, coupled with tandem mass spectrometry (UPLC/MS/MS), offers even higher sensitivity and throughput, preventing the sample loss that can occur in GC/MS due to extraction and derivatization steps. ijsra.net These liquid chromatography methods are central to pharmacokinetic and drug distribution studies. nih.govjapsonline.comjapsonline.com

Table 2: HPLC Conditions for 5-n-alkyl-5-ethyl barbituric acids
ParameterConditionsReference
TechniqueReverse Phase HPLC nih.gov
DetectionUV at 214 nm nih.gov
Sample PreparationLiquid-liquid extraction from tissue homogenates nih.gov
ApplicationQuantification in 15 different rat tissues nih.gov
Limit of Detection1 µg/g (most tissues), 2 µg/g (skin and bone) nih.gov

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method widely used for the screening and preliminary identification of barbiturates from various samples. cutm.ac.inanalyticaltoxicology.com The technique separates compounds based on their differential partitioning between a stationary phase (typically a silica gel plate) and a liquid mobile phase. researchgate.net

For barbiturates, a common mobile phase is a mixture of chloroform (B151607) and acetone (B3395972) (e.g., 9:1 v/v). cutm.ac.in After development, the spots are visualized under UV light (at 254 nm) or by spraying with specific reagents. ijsra.netcutm.ac.in For acidic compounds like this compound, spraying with bromocresol green can yield yellow spots on a green background. illinois.edu The reproducibility and characteristic retention factor (Rf) values allow for the identification of different barbituric acid derivatives. cutm.ac.inresearchgate.net

Spectroscopic Methods for Definitive Identification and Structural Confirmation

While chromatography separates components, spectroscopy provides the detailed structural information necessary for their definitive identification.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of analytes. For volatile compounds like barbiturates, MS is often coupled with Gas Chromatography (GC-MS). The two primary ionization techniques used are Electron Impact (EI) and Chemical Ionization (CI).

Electron Impact (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, causing extensive fragmentation. uky.eduazom.comwikipedia.orgemory.edu This fragmentation produces a characteristic mass spectrum that serves as a "fingerprint" for the compound, which is highly useful for structural elucidation and library matching. uky.eduwikipedia.org However, the molecular ion peak may be weak or absent for some compounds. uky.eduazom.com

Chemical Ionization (CI) is a "soft" ionization method that results in less fragmentation. azom.com In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these ions then react with the analyte molecules to produce analyte ions, typically the protonated molecule [M+H]+. uky.eduazom.com This technique is valuable because it usually produces a strong signal for the molecular ion, which helps to confidently determine the molecular weight of the compound. azom.com The combined use of EI and CI was employed to identify 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity in amobarbital, demonstrating the complementary nature of these techniques. nih.gov

Table 3: Comparison of EI and CI Mass Spectrometry
FeatureElectron Impact (EI)Chemical Ionization (CI)Reference
Ionization EnergyHigh ("Hard")Low ("Soft") azom.comwikipedia.org
FragmentationExtensiveMinimal azom.com
Molecular Ion PeakOften weak or absentTypically strong and present uky.eduazom.com
Primary UseStructural elucidation via fragmentation patternMolecular weight determination azom.comwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For a compound like this compound, one would expect to see signals corresponding to the ethyl group (a triplet for the CH₃ and a quartet for the CH₂) and the N-H protons of the barbiturate ring. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR provides information about the carbon skeleton of a molecule. rsc.orgnih.gov Each unique carbon atom in the structure gives a distinct signal. For this compound, signals would be expected for the carbonyl carbons (C=O), the quaternary carbon at position 5, and the two carbons of the ethyl group. Studies on related 5,5-dialkylbarbituric acids have shown that the chemical shifts of the carbonyl carbons (C-4 and C-6) are sensitive to the nature of the alkyl substituents at the C-5 position, making ¹³C NMR a valuable tool for detecting steric and conformational changes. rsc.org

Table 4: Predicted NMR Data for this compound
NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H-CH₂-CH₃
¹H-CH₂-CH₃
¹HN-H
¹³C-CH₂-CH₃
¹³C-CH₂-CH₃
¹³CC5
¹³CC4/C6 (C=O)
¹³CC2 (C=O)

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. chemicalbook.comsigmaaldrich.comwisc.edu

2D NMR Experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by showing correlations between nuclei. wikipedia.org A COSY spectrum would show correlations between the coupled protons of the ethyl group, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule. wikipedia.org These experiments are essential for unambiguously assigning all signals and confirming the complete structure of this compound and its metabolites. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its constituent bonds. specac.comoregonstate.edu

The key functional groups in this compound include the secondary amide groups (N-H), carbonyl groups (C=O), and the ethyl group (C-H). The N-H stretching vibrations in the barbiturate ring typically appear as a broad band in the region of 3200-3100 cm⁻¹, with the broadening indicative of intermolecular hydrogen bonding. The spectrum also shows characteristic absorptions for the carbonyl groups. The pyrimidine (B1678525) ring contains three C=O groups, which can exhibit multiple strong absorption bands between 1760 and 1680 cm⁻¹ due to symmetric and asymmetric stretching vibrations. specac.com

The aliphatic ethyl group gives rise to C-H stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org Additionally, C-H bending vibrations for the CH₂ and CH₃ groups are expected in the fingerprint region (1500-700 cm⁻¹). oregonstate.edulibretexts.org This complex region contains numerous bands from C-O, C-C, and C-N single bond stretches, as well as various bending vibrations, which are highly characteristic of the molecule as a whole. libretexts.org A classification scheme correlating the hydrogen-bonding patterns of barbiturates with their IR characteristics has been established, highlighting the sensitivity of IR spectroscopy to the solid-state structure. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide) Stretch 3200 - 3100 Medium-Strong, Broad
C-H (Alkyl) Stretch 3000 - 2850 Medium
C=O (Amide) Stretch 1760 - 1680 Strong, Multiple Bands
C-N Stretch 1400 - 1200 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds and for studying electronic transitions within molecules. libretexts.orgugm.ac.id The method is based on the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and path length, making it ideal for determining the concentration of an analyte in solution. ugm.ac.id

For this compound and other barbiturates, UV-Vis spectroscopy is a principal method for quantitative determination in various fluids. nih.gov The analysis involves measuring the absorbance at a specific wavelength (λmax), where the compound exhibits maximum absorption, and comparing it to a standard curve prepared from known concentrations of the substance. sciepub.com

Furthermore, UV-Vis spectroscopy is instrumental in studying the keto-enol tautomerism of barbituric acid derivatives. researchgate.netsemanticscholar.org Barbiturates can exist in different tautomeric forms depending on the pH of the solution. The tri-keto form, prevalent in neutral and acidic conditions, can deprotonate and rearrange to various enol forms in basic media. These different tautomers have distinct electronic structures and, consequently, different UV absorption spectra. researchgate.net By monitoring the changes in the absorption spectrum as a function of pH, it is possible to identify the different ionic and tautomeric species and determine their respective pKa values. researchgate.netchem-soc.si For instance, the anion form of barbituric acid in water shows an intense absorption around 258 nm. researchgate.net

Table 2: General UV Absorption Characteristics of Barbiturate Tautomers

Tautomeric/Ionic Form Typical pH Condition Approximate λmax (nm)
Neutral (Tri-keto) Acidic / Neutral ~200-220
Monoanion (Enolate) Weakly Basic ~240-260

Electron Spin Resonance (ESR) for Free Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of chemical species that have one or more unpaired electrons, such as free radicals. nih.govscielo.org It is considered the "gold standard" for identifying radical species in chemical and biological systems. nih.gov

In the context of this compound, ESR would be the definitive method to detect and identify any free radicals formed from the parent molecule. Such radicals could potentially be generated through processes like irradiation (e.g., with gamma rays or UV light) or chemical reactions that induce homolytic bond cleavage. scielo.org For example, a radical could be formed by the abstraction of a hydrogen atom from the ethyl group, resulting in an ethyl radical centered on the barbiturate structure.

An ESR spectrum provides detailed information about the radical's electronic structure and environment. The g-factor gives insight into the type of radical, while the hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), reveals the identity and number of interacting nuclei. researchgate.net This information allows for the precise structural elucidation of the radical species. nih.gov While specific ESR studies on this compound are not widely reported, the technique remains the primary tool for such an investigation should the compound be implicated in free radical processes. mdpi.com

Electrophoretic Separation Techniques

Electrophoresis is a powerful family of separation techniques that differentiates charged molecules based on their movement through an electrolyte solution under the influence of an electric field. colby.edu

Capillary Electrophoresis for High-Resolution Analysis

Capillary Electrophoresis (CE) is a modern analytical technique that performs electrophoretic separations in narrow-bore fused silica capillaries, typically with inner diameters of 25-75 µm. colby.edu Its major advantages include extremely high separation efficiency, leading to excellent resolution, short analysis times, automation, and minimal consumption of sample and reagents. nih.govsemanticscholar.org

CE is well-suited for the analysis of barbiturates, including this compound. Research has demonstrated the successful separation of multiple barbiturates using CE with polyacrylamide-coated columns, which suppress the electroosmotic flow and allow for separation based purely on electrophoretic mobility. nih.gov This high resolving power enables the separation of structurally similar barbiturates within a single, rapid analysis. The versatility of CE allows for various separation modes, and its coupling with different detector types, such as mass spectrometers, can provide even more detailed analytical information. semanticscholar.org

Table 3: Representative Conditions for Barbiturate Analysis by Capillary Electrophoresis

Parameter Typical Condition
Capillary Type Fused Silica (Polyacrylamide-coated)
Buffer System Borate or Phosphate Buffer
Separation Voltage 10 - 30 kV
Detection Method UV Absorbance (e.g., at 214 nm or 254 nm)

Diffraction Methods for Crystalline Phase Analysis

Diffraction methods, particularly X-ray diffraction (XRD), are indispensable for the analysis of crystalline solids. These techniques provide fundamental information about the three-dimensional arrangement of atoms in a crystal lattice and are used for both structure determination and the identification of different crystalline phases (polymorphism). fiveable.memdpi.com

Single-crystal X-ray diffraction is used to determine the precise molecular structure of this compound, including bond lengths, bond angles, and conformational details. Studies on closely related barbiturates, such as 5-Ethyl-5-phenylbarbituric acid and 5-Butyl-5-ethylbarbituric acid, have revealed detailed crystal structures, including unit cell dimensions and space groups. mdpi.comnih.gov These analyses also elucidate the complex network of intermolecular hydrogen bonds, which are crucial for the stability of the crystal lattice. researchgate.netnih.gov

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. fiveable.me This is particularly important for identifying different polymorphs of this compound, which may exhibit different physical properties. For example, a study of 5-Butyl-5-ethylbarbituric acid showed that it undergoes a phase transition from the C2/c space group at room temperature to the P2(1)/n space group upon cooling to 120 K. nih.goviucr.org Quantitative phase analysis using methods like Rietveld refinement can determine the relative abundance of different phases in a mixture. mdpi.comicdd.com

Table 4: Example Crystallographic Data for a Barbiturate Analog (5-Butyl-5-ethylbarbituric acid at 120 K) iucr.org

Parameter Value
Chemical Formula C₁₀H₁₆N₂O₃
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 10.2220 (9)
b (Å) 11.0636 (10)
c (Å) 20.9787 (18)
β (°) 96.728 (1)
Volume (ų) 2356.2 (4)

Correlations and Design Principles in 5 Ethylbarbituric Acid Analogues

Elucidation of Structure-Activity Relationships Based on Substituent Variations

Role of Alkyl and Aryl Substituent Characteristics at C-5 on Biological Efficacy

Generally, increasing the length of the alkyl chains at the C-5 position enhances hypnotic potency up to a combined total of about 6 to 10 carbon atoms. slideshare.net Beyond this, the potency tends to decrease. Branching in the alkyl chains often leads to a shorter duration of action compared to their straight-chain counterparts with the same number of carbon atoms. slideshare.net The introduction of unsaturation, such as an allyl group, can also contribute to a shorter duration of action.

The presence of an aryl group, such as a phenyl ring, at the C-5 position can significantly influence potency. For instance, phenobarbital (B1680315), which contains a phenyl group, exhibits potent anticonvulsant activity. The substitution pattern on the aryl ring itself can further modulate activity.

Table 1: Influence of C-5 Alkyl Substituents on the Hypnotic Activity of Selected Barbiturates

Compound R1 R2 Relative Hypnotic Potency Duration of Action
Barbital Ethyl Ethyl Low Long
Pentobarbital (B6593769) Ethyl 1-Methylbutyl High Short to Intermediate
Amobarbital Ethyl Isopentyl High Intermediate
Secobarbital Allyl 1-Methylbutyl High Short
Phenobarbital Ethyl Phenyl High (Anticonvulsant) Long

This table provides a generalized comparison of relative potencies and durations of action based on qualitative structure-activity relationship principles.

Influence of Specific Functional Groups on Pharmacological Profile

The introduction of specific functional groups into the C-5 substituents can dramatically alter the pharmacological profile of 5-ethylbarbituric acid analogues.

Halogens: The incorporation of halogen atoms, such as fluorine or chlorine, into the alkyl or aryl substituents at C-5 can increase the lipophilicity and, consequently, the potency of the compound. slideshare.net

Polar Groups: Conversely, the introduction of polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups generally decreases lipid solubility. slideshare.net This reduction in lipophilicity hinders the ability of the molecule to cross the blood-brain barrier, leading to a decrease or loss of central nervous system depressant activity. slideshare.net

Stereochemical Determinants of Bioactivity

Many barbiturates with an asymmetric carbon atom at the C-5 position exist as stereoisomers, and their biological activity is often stereoselective. The different spatial arrangements of the substituents can lead to differential interactions with the chiral environment of the GABA-A receptor binding site.

It has been consistently observed that for many barbiturates, the (S)-enantiomer is more potent than the (R)-enantiomer. For example, studies on the enantiomers of thiopental (B1682321) have shown that the (S)-(-)-thiopental is approximately twofold more potent in potentiating the effects of GABA at the GABA-A receptor compared to the (R)-(+)-thiopental. nih.govnih.gov This stereoselectivity underscores the specific three-dimensional requirements for optimal interaction with the receptor.

Table 2: Stereoselective Activity of Thiopental Enantiomers at the GABA-A Receptor

Enantiomer EC50 for GABA Potentiation (µM)
(S)-(-)-Thiopental 20.6 ± 3.2
(R)-(+)-Thiopental 36.2 ± 3.2

Data from a study on human GABA-A receptors expressed in Xenopus oocytes. nih.gov EC50 represents the concentration required to elicit a half-maximal potentiation of the GABA response.

Physicochemical Descriptors in Predicting Biological Fate and Transport

The journey of a this compound analogue from administration to its site of action is governed by its physicochemical properties. Key descriptors such as lipophilicity and hydrogen bonding capacity are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

Relationship Between Lipophilicity and Pharmacokinetic Parameters

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical determinant of the absorption, distribution, metabolism, and excretion (ADME) of barbiturates. A moderate degree of lipophilicity is essential for effective central nervous system activity, as it facilitates passage across the blood-brain barrier. nih.gov

There is often a parabolic relationship between lipophilicity and brain penetration, where compounds with either very low or very high log P values exhibit poor brain uptake. nih.gov Highly lipophilic compounds may show increased binding to plasma proteins, which can limit their free concentration and distribution into the brain. nih.gov They may also be more susceptible to metabolic breakdown by liver enzymes. nih.gov

Table 3: Lipophilicity and Pharmacokinetic Parameters of Selected Barbiturates

Compound Log P Plasma Protein Binding (%) Elimination Half-life (hours)
Barbital 0.65 ~20 36-48
Phenobarbital 1.47 40-60 53-118
Pentobarbital 2.1 35-45 15-48
Thiopental 3.2 72-86 10-12

This table presents approximate values compiled from various sources and is intended to illustrate general trends.

Significance of Hydrogen Bonding Capacity for Permeability and Binding

The ability of a molecule to form hydrogen bonds is a key factor influencing its permeability across biological membranes and its binding affinity to target receptors. The barbiturate (B1230296) scaffold contains several hydrogen bond donor (N-H) and acceptor (C=O) groups.

The formation of intramolecular hydrogen bonds can "shield" the polar groups of a molecule, effectively reducing its polarity and enhancing its ability to permeate lipid membranes. rowansci.comrsc.org This can be a crucial strategy in drug design to improve oral bioavailability and penetration into the central nervous system. rowansci.com

Furthermore, the hydrogen bonding capacity of barbiturates is essential for their interaction with the GABA-A receptor. The N-H and C=O groups of the barbiturate ring are believed to form specific hydrogen bonds with amino acid residues in the receptor's binding pocket, contributing to the allosteric modulation of the receptor and the resulting pharmacological effect. nih.gov The replacement of the oxygen atom at the C-2 position with a sulfur atom, as in thiobarbiturates, alters the hydrogen-bonding pattern and can lead to a more rapid onset and shorter duration of action. nih.gov

Rational Design Principles for Optimized Barbiturate Derivatives in Research

The development of novel barbiturate derivatives with tailored properties for research purposes is guided by a set of rational design principles derived from extensive structure-activity relationship (SAR) studies. These principles focus on systematic modifications of the barbituric acid scaffold to optimize specific activities, such as targeting particular enzymes or receptors, while minimizing off-target effects. The core of these design strategies revolves around the chemical substitutions at the C-5 position of the pyrimidine (B1678525) ring, as these modifications significantly influence the molecule's lipophilicity, steric profile, and electronic properties, which in turn dictate its biological interactions. mdpi.com

A fundamental principle in the rational design of barbiturate analogues is the manipulation of the substituents at the C-5 position. youtube.com Both hydrogen atoms at this position must be replaced to prevent tautomerization into a highly acidic trihydroxypyrimidine, which would be ionized at physiological pH and unable to cross biological membranes like the blood-brain barrier. cutm.ac.inscribd.com The nature of these C-5 substituents is a critical determinant of a compound's activity.

Key structure-activity relationships that form the basis of rational design include:

Lipophilicity and Chain Length: The sum of the carbon atoms in the two C-5 substituents is a crucial factor. Optimal activity is often observed when the total number of carbon atoms is between six and ten. youtube.compharmacy180.com There is an inverse relationship between the total number of carbon atoms at the C-5 position and the duration of action. cutm.ac.in Higher lipophilicity, achieved through longer alkyl chains, generally leads to a faster onset but shorter duration of action. youtube.com

Chain Branching and Unsaturation: Introducing branched chains, unsaturated bonds (e.g., allyl groups), or cyclic structures at the C-5 position tends to result in compounds with greater potency and a shorter duration of action compared to their straight-chain saturated counterparts. cutm.ac.inpharmacy180.com This is often attributed to increased vulnerability to metabolic oxidation. cutm.ac.in

Aromatic and Alicyclic Rings: The incorporation of aromatic or alicyclic rings as C-5 substituents typically confers greater potency than aliphatic groups with a similar number of carbon atoms. cutm.ac.inpharmacy180.com

Polar Substituents: Introducing polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) into the C-5 substituents generally decreases lipid solubility and, consequently, reduces potency. youtube.compharmacy180.com

Modifications at Other Positions: While C-5 is the primary focus, modifications elsewhere on the barbiturate ring are also employed. For instance, replacing the oxygen at the C-2 position with a sulfur atom (to create a thiobarbiturate) increases lipophilicity, leading to a more rapid onset and shorter duration of action. youtube.comyoutube.com Methylation of one of the imide hydrogens (at N-1 or N-3) can also increase the onset and shorten the duration of action. cutm.ac.inscribd.com

These classical SAR principles are increasingly supplemented by modern computational chemistry techniques to refine the design of novel derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this regard. mdpi.comnih.gov These methods generate contour maps that visualize the regions around the barbiturate scaffold where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are predicted to enhance or diminish biological activity. mdpi.com For example, 3D-QSAR studies on barbituric acid derivatives as urease inhibitors have successfully created robust models to predict the inhibitory activity of new compounds, guiding the synthesis of more potent and selective agents. mdpi.comnih.gov

Molecular docking simulations also play a vital role in the rational design process. By modeling the interaction of potential barbiturate derivatives with the three-dimensional structure of a target protein's active site, researchers can predict binding affinities and modes of interaction. tandfonline.com This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. This computational approach helps in designing molecules that fit precisely into the target's binding pocket, optimizing interactions with key amino acid residues. tandfonline.comnih.gov

The integration of established SAR principles with these advanced computational tools allows for a more directed and efficient approach to the discovery of optimized barbiturate derivatives for a wide range of research applications, from enzyme inhibition to the development of novel molecular probes. mdpi.com

Interactive Data Table: Structure-Activity Relationships of C-5 Substituted Barbiturates

The following table summarizes the impact of different substituents at the C-5 position on the general properties of barbiturate derivatives, based on established SAR principles.

R1 Substituent R2 Substituent Total Carbons at C-5 Predicted LipophilicityPredicted Duration of ActionKey SAR Principle Illustrated
EthylEthyl4ModerateLongShort chains resist oxidation cutm.ac.in
EthylPhenyl8HighLongAromatic ring increases potency cutm.ac.in
EthylIsopentyl7HighIntermediateBranched chain increases activity scribd.compharmacy180.com
Allyl1-Methylbutyl8Very HighShortUnsaturation increases susceptibility to oxidation cutm.ac.in
EthylCyclohexyl8Very HighShortAlicyclic ring increases potency pharmacy180.com

Q & A

Q. What experimental methods are used to synthesize 5-ethylbarbituric acid and verify its structure?

The synthesis typically involves condensation reactions. For example, diethyl malonate reacts with urea in the presence of sodium ethoxide to form barbituric acid derivatives. For this compound, ethylation at the C5 position is achieved using alkylating agents like ethyl iodide under basic conditions . Structural verification employs spectroscopic techniques:

  • IR spectroscopy : Confirms carbonyl (C=O) and N-H stretching vibrations.
  • NMR : Distinguishes substituents at C5 (e.g., ethyl group protons appear as quartets/triplets in 1H^1 \text{H}-NMR) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How does the structure of this compound influence its pharmacological inactivity?

Structural activity relationship (SAR) studies show that GABAergic activity in barbiturates requires two substituents at C5. This compound lacks a second substituent, rendering it inactive. This is confirmed by electrophysiological assays comparing it to active analogs like phenobarbital (5-ethyl-5-phenyl substitution) .

Q. What spectroscopic techniques identify radicals in irradiated this compound?

Electron Spin Resonance (ESR) is critical. For example, X-irradiation generates radicals via hydrogen abstraction from the C5 ethyl group. ESR parameters include:

  • g-values : g1=2.0032g_1 = 2.0032, g2=2.0031g_2 = 2.0031, g3=2.0025g_3 = 2.0025.
  • Hyperfine couplings : ACH3=19.621.0GA_{\text{CH}_3} = 19.6–21.0 \, \text{G}, confirming ethyl group involvement .

Advanced Research Questions

Q. How do crystal structure and irradiation dose affect radical formation pathways in this compound?

Dose-response studies reveal that radical yield depends on crystal packing and irradiation intensity. In the potassium salt, hydrogen abstraction from the ethyl group dominates due to lattice constraints, whereas the free acid favors C5 hydrogen abstraction. Mechanistic differences are quantified via ESR signal intensity vs. dose curves .

Q. Why does this compound show negligible hepatocarcinogenic promotion despite structural similarity to phenobarbital?

In vivo studies using N-nitrosodiethylamine-initiated F344 rats show that this compound lacks CYP2B induction, a key promoter mechanism. Unlike phenobarbital, it fails to upregulate cytochrome P450 enzymes, as shown by enzyme activity assays (e.g., pentoxyresorufin-O-dealkylase) .

Q. How to resolve contradictions in biological activity data between this compound and its derivatives?

For example, cyclobarbital (5-ethyl-5-cyclohexenyl) lacks adrenal-protective effects in 7,12-DMBA models, unlike phenobarbital. This discrepancy is addressed via comparative SAR analysis and in vitro receptor binding assays to isolate substituent-specific effects .

Q. What strategies improve the synthesis of 5,5-disubstituted derivatives from this compound?

Electrophilic arylation using aryllead(IV) triacetates in the presence of 1,10-phenanthroline enhances yields (e.g., 5-ethyl-5-aryl derivatives). Reaction optimization includes solvent polarity adjustments and temperature-controlled stepwise addition .

Data Contradiction Analysis

Q. How to interpret conflicting results in radical formation mechanisms between this compound and its salts?

Potassium salts exhibit radical formation via ethyl group hydrogen abstraction, while the free acid favors C5 abstraction. This is resolved using single-crystal X-ray diffraction to correlate radical orientation with lattice symmetry .

Q. Why do some studies report weak CYP2B induction by this compound despite its structural analogs showing strong effects?

Competitive inhibition assays and molecular docking simulations reveal that the absence of a hydrophobic second substituent reduces binding affinity to nuclear receptors (e.g., CAR/PXR) .

Methodological Tables

Parameter This compound Phenobarbital
CYP2B Induction (Fold) 1.1 ± 0.34.8 ± 0.7
Radical Yield (Spins/mg) 2.1×10172.1 \times 10^{17}8.3×10178.3 \times 10^{17}
SAR Activity InactiveActive
Data sourced from in vivo/in vitro studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.